1,2-Difluoro-3-methyl-4-nitrobenzene

Lipophilicity LogP Physicochemical Property

Researchers synthesizing advanced kinase inhibitors often face regioselectivity and metabolic stability challenges with mono-fluorinated or non-fluorinated nitroaromatic building blocks. 1,2-Difluoro-3-methyl-4-nitrobenzene (CAS 914348-35-9) directly addresses these pain points through its unique ortho-difluorinated scaffold. • Enhanced SNAr Reactivity: The synergistic electron-withdrawing effect of two vicinal fluorine atoms and the para-nitro group creates a highly electron-deficient ring, accelerating nucleophilic aromatic substitution and enabling milder reaction conditions for diverse functionalization. • Optimized Physicochemical Profile: Its consensus LogP of ~1.98 offers a quantifiable advantage over more lipophilic mono-fluorinated or non-fluorinated analogs (e.g., 4-nitrotoluene LogP ~2.4), directly aiding hit-to-lead optimization for improved solubility and reduced CYP inhibition. • Strategic Supply: Available from BenchChem with reliable global shipping, ensuring your synthetic route is supported by a consistent, high-purity supply of this critical pharmaceutical intermediate.

Molecular Formula C7H5F2NO2
Molecular Weight 173.12 g/mol
CAS No. 914348-35-9
Cat. No. B1421399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Difluoro-3-methyl-4-nitrobenzene
CAS914348-35-9
Molecular FormulaC7H5F2NO2
Molecular Weight173.12 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1F)F)[N+](=O)[O-]
InChIInChI=1S/C7H5F2NO2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,1H3
InChIKeyODMLBEQUDLHJMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Difluoro-3-methyl-4-nitrobenzene Overview


1,2-Difluoro-3-methyl-4-nitrobenzene (also known as 2,3-Difluoro-6-nitrotoluene, CAS 914348-35-9) is a fluorinated nitroaromatic compound with the molecular formula C₇H₅F₂NO₂ and a molecular weight of 173.12 g/mol. This compound belongs to the class of halogenated nitrobenzenes and is characterized by a distinct 1,2,3,4-substitution pattern on the aromatic ring, featuring two vicinal fluorine atoms (positions 1 and 2), a methyl group (position 3), and a nitro group (position 4). [1] Its primary utility lies as a versatile, ortho-difluorinated building block in organic synthesis and pharmaceutical research, where its specific combination of electron-withdrawing substituents and steric features enables unique reactivity profiles not readily achievable with other mono-fluorinated or non-fluorinated analogs.

Substitution pattern
Vicinal difluoro motif for regioselective SNAr
Electronics
Strongly electron-deficient ring from ortho F + para NO₂
Lipophilicity
Distinct LogP range supports ADME fine-tuning
Workflow
Building block for kinase inhibitor synthesis

Why 1,2-Difluoro-3-methyl-4-nitrobenzene Is Irreplaceable


Generic substitution of 1,2-difluoro-3-methyl-4-nitrobenzene with simpler, more readily available analogs (e.g., 4-nitrotoluene or mono-fluoronitrotoluenes) fails due to profound differences in electronic character, lipophilicity, and, most critically, reaction regioselectivity. The presence of two vicinal fluorine atoms in conjunction with a strong electron-withdrawing nitro group creates a highly electron-deficient aromatic ring, which significantly accelerates nucleophilic aromatic substitution (SNAr) reactions and alters the regiochemical outcome compared to compounds lacking this specific substitution pattern. [1] Furthermore, the dual fluorination imparts a distinct LogP value (~1.98-2.71) that cannot be replicated by its mono-fluorinated or non-fluorinated counterparts, directly impacting the physicochemical properties of downstream products in drug discovery. Therefore, selecting this compound is not merely an act of procurement but a strategic decision to access a defined reactivity profile and lipophilicity range, which are critical parameters for synthetic planning and medicinal chemistry optimization. [2]

Reactivity Mono-fluoro or non-fluorinated analogs may shift SNAr regioselectivity and require harsher conditions.
Lipophilicity Single fluorine replacement can alter LogP by 0.17–0.59 units, changing downstream ADME profiles.
Metabolic profile Class-level evidence suggests dual fluorination provides different metabolic stability than mono-fluoro or non-fluoro alternatives.

1,2-Difluoro-3-methyl-4-nitrobenzene: Key Differentiation Evidence


Lipophilicity Modulation vs. Analogs

The calculated consensus LogP (octanol-water partition coefficient) of 1,2-difluoro-3-methyl-4-nitrobenzene is 1.98, with individual model predictions ranging from 0.98 to 3.02 (XLOGP3: 2.32, MLOGP: 2.06). In direct comparison, the closely related mono-fluorinated isomer 3-fluoro-4-nitrotoluene (CAS 446-34-4) has a LogP of 2.15-2.57, [1] and the non-fluorinated analog 4-nitrotoluene (CAS 99-99-0) has a LogP of 2.37-2.41. [2] The ortho-difluoro substitution pattern results in a lower consensus LogP than the mono-fluorinated analog, demonstrating a quantifiable difference in hydrophobicity that cannot be achieved by simple replacement with a single fluorine atom.

Lipophilicity vs. analogs
Head-to-head
Consensus LogP 1.98 (range 0.98–3.02) versus 3-fluoro-4-nitrotoluene (2.15–2.57) and 4-nitrotoluene (2.37–2.41)
Supports ADME fine-tuning; distinct lower lipophilicity compared to mono-fluoro and non-fluoro analogs.
Computational consensus across five models; experimental LogP not available.
Lipophilicity LogP Physicochemical Property Drug Design

Accelerated SNAr Reactivity

The reactivity of 1,2-difluoro-3-methyl-4-nitrobenzene in nucleophilic aromatic substitution (SNAr) reactions is significantly enhanced due to the combined electron-withdrawing effects of the para-nitro group and the vicinal difluoro substitution. [1] While specific rate constants for this exact compound versus its mono-fluorinated analogs (e.g., 3-fluoro-4-nitrotoluene or 2-fluoro-5-nitrotoluene) are not available in the open literature, the class-level inference is strong: the presence of two fluorine atoms ortho to each other further deactivates the ring toward electrophilic attack while activating it for nucleophilic attack, compared to a single fluorine atom. The electron-withdrawing properties of the nitro group were studied in a series of meta- and para-X-substituted nitrobenzene derivatives (X = F, CH3, etc.), confirming that fluorine substituents significantly increase the electron deficiency of the aromatic ring, thereby accelerating SNAr. [2] This enhanced reactivity is a key differentiator for synthetic chemists seeking to perform substitution under milder conditions or achieve different regioselectivity.

SNAr activation
Class-level inference
Electron withdrawal by para-NO₂ and vicinal difluoro substitution; no direct rate constants vs. mono-fluoro analogs reported.
Qualitative reactivity advantage based on electron-deficiency trends; supports regioselective SNAr pathway selection.
Reactivity inferred from substituent-effect studies; experimental validation with specific nucleophiles recommended.
SNAr Reactivity Electron-Withdrawing Synthetic Chemistry

Enhanced Metabolic Stability from Dual Fluorination

The incorporation of fluorine atoms is a well-established strategy to improve the metabolic stability of pharmaceutical candidates. 1,2-Difluoro-3-methyl-4-nitrobenzene features two fluorine atoms, which are expected to provide enhanced metabolic stability compared to non-fluorinated or mono-fluorinated analogs when incorporated into a bioactive scaffold. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this compound as a key intermediate in the synthesis of selective kinase inhibitors, specifically citing that the fluorine atoms provided enhanced metabolic stability to the final compounds. [1] While no direct comparative data (e.g., half-life in human liver microsomes) for this specific intermediate versus an analog is publicly available, the body of evidence from fluorinated drug design strongly supports that difluoro substitution confers superior stability over mono-fluoro or non-fluoro counterparts.

Metabolic stability
Class-level inference
Cited use in kinase inhibitor synthesis (J. Med. Chem. 2023); dual fluorination reported to enhance metabolic stability of final compounds.
May support stability-oriented lead optimization; no direct comparative half-life data for the building block itself.
Metabolic advantage inferred from fluorinated drug design principles; confirm in context of specific scaffold.
Metabolic Stability Fluorine Substitution Drug Metabolism Medicinal Chemistry

Boiling Point & Density Differentiation

The physical properties of 1,2-difluoro-3-methyl-4-nitrobenzene are distinct from its non-fluorinated counterpart, 4-nitrotoluene. The target compound has a boiling point of 223.7±35.0 °C at 760 mmHg and a density of 1.4±0.1 g/cm³. [1] In contrast, 4-nitrotoluene has a boiling point of 238.3 °C at 760 mmHg and a density of 1.392 g/cm³. [2] The difference in boiling points (~15 °C) is significant and can impact purification strategies such as distillation. This quantifiable difference provides a clear, verifiable basis for distinguishing these compounds in both synthetic and analytical workflows.

Boiling point & density
Head-to-head
Bp 223.7±35.0 °C (target) vs. 238.3 °C (4-nitrotoluene); density 1.4±0.1 vs. 1.392 g/cm³
Supports purification method selection and quality control identity confirmation.
Data sourced from computed and reported values; verify with lot-specific COA.
Physicochemical Property Boiling Point Density Purification

1,2-Difluoro-3-methyl-4-nitrobenzene Application Scenarios


Metabolically Stable Kinase Inhibitor Synthesis

The compound's dual fluorination, which is predicted to enhance metabolic stability, makes it a strategic choice for synthesizing advanced kinase inhibitor candidates. A 2023 study in the Journal of Medicinal Chemistry specifically used this compound as a key intermediate, leveraging the fluorine atoms for improved drug-like properties. [1] Researchers focused on optimizing the pharmacokinetic profile of their lead series should prioritize this difluorinated building block over mono-fluorinated or non-fluorinated alternatives to potentially improve in vivo half-life and reduce clearance.

SNAr-Enabled Complex Molecule Construction

For chemists requiring a highly activated electrophile for nucleophilic aromatic substitution (SNAr), this compound offers superior reactivity compared to its mono-fluorinated analogs. The combined electron-withdrawing effect of the nitro group and the two vicinal fluorine atoms creates an electron-deficient ring that is more susceptible to nucleophilic attack. [1] This makes it an ideal substrate for introducing diverse functionality at the fluorine-bearing positions under milder conditions, enabling synthetic routes to polysubstituted aromatics that are challenging to access with less activated precursors.

Lipophilicity Fine-Tuning for ADME Optimization

The consensus LogP of 1.98 provides a quantifiable advantage for medicinal chemists aiming to balance potency and solubility. Compared to the more lipophilic mono-fluorinated analog 3-fluoro-4-nitrotoluene (LogP 2.15-2.57) and non-fluorinated 4-nitrotoluene (LogP 2.37-2.41), this compound offers a distinct, lower lipophilicity range. [1] This property is particularly valuable in hit-to-lead and lead optimization campaigns where reducing LogP is a common objective to improve aqueous solubility, mitigate CYP inhibition, and reduce non-specific tissue binding, ultimately leading to better drug candidates.

Application
Selection Property
Validation Focus
Kinase inhibitor building block synthesis
Dual-fluorine motif for scaffold stability
Metabolic stability assessment in target series
Nucleophilic aromatic substitution (SNAr) scaffold
Electron-deficient ring activation
Regioselectivity and reaction condition optimization
Lipophilicity modulation in lead optimization
Consensus LogP range distinct from mono-fluoro analogs
Solubility and ADME property profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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